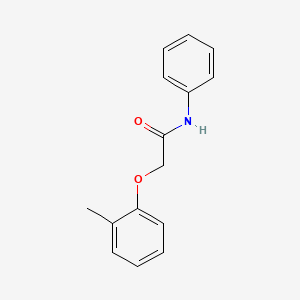

2-(2-methylphenoxy)-N-phenylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

22560-44-7 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(2-methylphenoxy)-N-phenylacetamide |

InChI |

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-11-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |

InChI Key |

IBOQCSHSHNNTKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for 2 2 Methylphenoxy N Phenylacetamide

Precursor Synthesis and Pre-functionalization Strategies

The rational design of a synthetic route to 2-(2-methylphenoxy)-N-phenylacetamide necessitates the efficient preparation of its key precursors: a suitably functionalized aniline (B41778) derivative and a source for the 2-methylphenoxy group.

The primary precursors for the target molecule are aniline and o-cresol (B1677501) (2-methylphenol). Aniline serves as the foundational aromatic amine for the N-phenylacetamide core. o-Cresol provides the 2-methylphenoxy fragment that is introduced via an ether linkage.

A common strategy involves the pre-functionalization of aniline to form an intermediate that is primed for the subsequent etherification step. A widely used intermediate is 2-chloro-N-phenylacetamide. This compound is typically synthesized by the acylation of aniline with chloroacetyl chloride. The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to neutralize the hydrogen chloride byproduct. The choice of solvent can vary, with options including toluene, dichloromethane, or aqueous biphasic systems.

For the other key precursor, o-cresol can be used directly in its phenoxide form for the etherification step. The generation of the o-cresolate anion is typically achieved by treating o-cresol with a suitable base, such as sodium hydroxide or potassium hydroxide.

Core Acetamide (B32628) Bond Formation: Methodological Approaches and Mechanistic Considerations

The formation of the acetamide bond is a critical step in the synthesis of this compound. This can be achieved through various methodological approaches, each with its own mechanistic nuances.

Acylation Reactions Utilizing Aniline and Acylating Agents

A direct and efficient method for forming the N-phenylacetamide core involves the acylation of aniline. In this approach, aniline is treated with a suitable acylating agent. For the synthesis of the precursor 2-chloro-N-phenylacetamide, chloroacetyl chloride is the reagent of choice.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to yield the amide and hydrogen chloride. A base is typically added to scavenge the HCl, driving the reaction to completion.

| Reactants | Reagents | Solvent | Conditions | Yield |

| Aniline, Chloroacetyl chloride | 10% NaOH | Toluene/Water | 0°C to room temp. | ~90% |

| Aniline, Chloroacetyl chloride | Triethylamine | Dichloromethane | Ice-cooled, then 18h stir | ~40-50% |

Esterification and Amidation Sequences for Phenoxyacetamide Linkage

An alternative strategy involves a two-step sequence of esterification followed by amidation. In this pathway, 2-(2-methylphenoxy)acetic acid is first synthesized. This can be achieved by reacting the sodium salt of o-cresol with an ester of chloroacetic acid, followed by hydrolysis. The resulting 2-(2-methylphenoxy)acetic acid is then activated and reacted with aniline to form the final product.

Activation of the carboxylic acid can be achieved using various coupling agents, such as thionyl chloride to form the acyl chloride, or carbodiimides. The activated species then readily reacts with aniline to form the desired amide bond.

Introduction of the 2-Methylphenoxy Moiety: Advanced Etherification Techniques

The formation of the ether linkage between the N-phenylacetamide backbone and the 2-methylphenyl group is a pivotal transformation in the synthesis of the target compound. Several advanced etherification techniques can be employed for this purpose.

Williamson Ether Synthesis and Optimized Variants

The Williamson ether synthesis is a classic and widely utilized method for the formation of ethers. miracosta.edu In the context of synthesizing this compound, this reaction involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-phenylacetamide by the o-cresolate anion.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction pathway. The o-cresolate is generated in situ or prepared beforehand by reacting o-cresol with a strong base like sodium hydride or potassium carbonate.

Optimized Variants:

To enhance the efficiency and yield of the Williamson ether synthesis, several optimized variants have been developed. One such improvement is the use of phase-transfer catalysis (PTC) . austinpublishinggroup.com In this approach, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, is used to transfer the phenoxide anion from an aqueous or solid phase to the organic phase containing the 2-chloro-N-phenylacetamide. This allows for milder reaction conditions and often leads to higher yields and easier product isolation. ptfarm.pl

| Alkyl Halide Precursor | Phenol (B47542) | Base | Catalyst | Solvent | Temperature |

| 2-Chloro-N-phenylacetamide | o-Cresol | K2CO3 | None | Acetone | Reflux |

| 2-Chloro-N-phenylacetamide | o-Cresol | NaOH | Tetrabutylammonium bromide (PTC) | Dichloromethane/Water | Room Temp. |

Catalyst-Mediated Aryl Ether Formation

In addition to the classical Williamson ether synthesis, modern cross-coupling reactions offer powerful alternatives for the formation of the aryl ether bond. These methods often provide greater scope and milder reaction conditions.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications using copper(I) salts and ligands allow the reaction to proceed at lower temperatures. In a potential application to this synthesis, o-cresol could be coupled with an N-aryl-2-haloacetamide in the presence of a copper catalyst and a base.

Buchwald-Hartwig O-Arylation: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile method for aryl ether synthesis. wikipedia.orgorganic-chemistry.org This reaction would involve the coupling of o-cresol with 2-chloro-N-phenylacetamide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance. wuxiapptec.com

| Coupling Partners | Catalyst System | Base | Solvent |

| o-Cresol, 2-Chloro-N-phenylacetamide | CuI / Ligand | Cs2CO3 | DMF |

| o-Cresol, 2-Chloro-N-phenylacetamide | Pd(OAc)2 / Phosphine Ligand | NaOtBu | Toluene |

Multi-Component and One-Pot Synthetic Strategies for Enhanced Efficiency

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are particularly valuable for the construction of complex molecules like this compound and its derivatives from simple and readily available starting materials in a single synthetic operation.

One notable approach involves a three-component reaction for the synthesis of novel 2-phenoxy-N-phenylacetamide hybrids. arkat-usa.org This strategy utilizes 2-(4-formylphenoxy)-N-(aryl)acetamides, malononitrile, and an active methylene (B1212753) reagent in a one-pot fashion to generate structurally diverse heterocyclic scaffolds attached to the phenoxyacetamide core. arkat-usa.org While not directly yielding this compound, this methodology showcases the potential of MCRs to rapidly build molecular complexity around the core phenoxyacetamide structure. The precursor, 2-(4-formylphenoxy)-N-phenylacetamide, can be synthesized by reacting 2-chloro-N-phenylacetamide with potassium salts of p-hydroxybenzaldehyde. arkat-usa.org

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are particularly well-suited for the synthesis of amide derivatives and offer a convergent approach to structures related to this compound. wikipedia.orgmdpi.commdpi.com

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy amides. wikipedia.orgmdpi.comorganicreactions.org This reaction could be adapted to synthesize precursors to the target molecule. For instance, using 2-methylphenoxyacetic acid, an appropriate aldehyde, and phenyl isocyanide could potentially lead to a derivative that can be converted to this compound. The reaction is known for its high atom economy and often proceeds under mild conditions. wikipedia.org

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. mdpi.commdpi.comnih.gov A variation of the Ugi reaction, known as the Ugi-Smiles reaction, allows for the incorporation of a phenol component, leading to N-aryl amine products. mdpi.com This suggests a potential route where o-cresol could be used as the phenol component in conjunction with an amine, an aldehyde, and an isocyanide to construct the desired aryloxy acetamide skeleton.

The efficiency of these MCRs can be influenced by various factors, including solvent, temperature, and the nature of the starting materials. The following table summarizes representative conditions and outcomes for MCRs relevant to the synthesis of phenoxyacetamide scaffolds.

| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Yield (%) | Reference |

| Three-component | 2-(4-formylphenoxy)-N-phenylacetamide, malononitrile, dimedone | Piperidine (B6355638)/Ethanol | 2-Amino-4-(4-((2-oxo-2-(phenylamino)ethyl)oxy)phenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile | 92 | arkat-usa.org |

| Passerini (General) | Carboxylic Acid, Aldehyde, Isocyanide | Aprotic solvents | α-Acyloxy amide | Generally high | wikipedia.orgmdpi.com |

| Ugi (General) | Amine, Aldehyde, Carboxylic Acid, Isocyanide | Methanol or other polar solvents | α-Acylamino carboxamide | Generally high | mdpi.commdpi.com |

These multi-component strategies provide a versatile platform for the rapid generation of libraries of this compound analogs for further investigation.

Stereoselective Synthesis of Chiral Analogs of this compound

The introduction of chirality into drug molecules is a critical aspect of modern pharmaceutical development, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. The stereoselective synthesis of chiral analogs of this compound, where a stereocenter is introduced, is an area of growing interest.

While specific examples for the asymmetric synthesis of this compound are not extensively documented, general principles of asymmetric catalysis can be applied. Chiral catalysts, including metal complexes and organocatalysts, are instrumental in achieving high enantioselectivity. researchgate.net

For instance, enantioselective variations of the Passerini and Ugi reactions have been developed. The use of chiral Brønsted acids, such as chiral phosphoric acids, has been shown to catalyze the Ugi reaction with high enantioselectivity. nih.gov It is hypothesized that the chiral catalyst forms a complex with the carboxylic acid, thereby creating a chiral environment that directs the approach of the isocyanide to the imine intermediate. nih.gov

Another potential strategy for introducing chirality is through the asymmetric etherification to form the 2-(2-methylphenoxy)acetic acid precursor. Chiral phase-transfer catalysts or chiral metal complexes could be employed in the Williamson ether synthesis to achieve enantioselective O-arylation of a suitable α-hydroxyacetamide derivative.

Furthermore, chiral resolution of a racemic mixture of a chiral analog of this compound represents a viable, albeit less efficient, method to obtain enantiomerically pure compounds. This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.

The development of efficient stereoselective syntheses for chiral analogs of this compound would enable a deeper understanding of the structure-activity relationships and the potential for developing more potent and selective therapeutic agents.

Reaction Mechanism Elucidation for Key Synthetic Steps

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing side products. The formation of this molecule typically involves two key bond formations: the ether linkage and the amide bond.

The ether linkage is commonly formed via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In the context of synthesizing the precursor, 2-(2-methylphenoxy)acetic acid, the reaction would involve the deprotonation of o-cresol with a suitable base to form the o-cresoxide anion. This potent nucleophile then attacks the electrophilic carbon of a haloacetic acid derivative (e.g., chloroacetic acid), displacing the halide leaving group in a single concerted step. The use of a primary alkyl halide is preferred to minimize competing elimination reactions. rsc.org

The amide bond is typically formed by the reaction of an activated carboxylic acid derivative with an amine. A common laboratory method involves the conversion of 2-(2-methylphenoxy)acetic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The subsequent reaction with aniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

In the context of the Passerini reaction , two primary mechanisms have been proposed, depending on the solvent polarity. wikipedia.org

Concerted Mechanism: In non-polar, aprotic solvents, the reaction is believed to proceed through a concerted, trimolecular pathway. The carboxylic acid, carbonyl compound, and isocyanide are thought to form a cyclic transition state, facilitated by hydrogen bonding. nih.gov This leads to an intermediate that undergoes a Mumm rearrangement to yield the final α-acyloxy amide. wikipedia.org

Ionic Mechanism: In polar solvents, the reaction may proceed through an ionic pathway where the carbonyl compound is first protonated by the carboxylic acid. The isocyanide then adds to the activated carbonyl, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. wikipedia.org

The Ugi reaction mechanism also involves a series of sequential steps. mdpi.commdpi.com It is generally accepted that the reaction initiates with the formation of an imine from the amine and the carbonyl compound. The carboxylic acid then protonates the imine, forming an iminium ion. The nucleophilic isocyanide adds to this activated iminium ion to generate a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to furnish the final bis-amide product. mdpi.com The Mumm rearrangement is considered the irreversible step that drives the reaction to completion. mdpi.com

Understanding these mechanistic details allows for the rational design of more efficient synthetic strategies for this compound and its analogs.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 Methylphenoxy N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is an essential technique for determining the precise structure of an organic molecule. However, specific experimental data for 2-(2-methylphenoxy)-N-phenylacetamide is not available in the searched scientific literature and databases.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Correlation

A detailed ¹H NMR analysis requires experimental data showing the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), coupling constants, and integration for each proton in the molecule. This information allows for the definitive assignment of protons to their positions within the molecular structure. Currently, a documented and validated ¹H NMR spectrum with these details for this compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon Connectivity

Similarly, a ¹³C NMR spectrum is crucial for identifying all unique carbon environments in the molecule. The chemical shifts of the carbon signals provide insight into their electronic environment and bonding. No peer-reviewed data or database entry containing the ¹³C NMR spectrum for this specific compound was found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assembling a molecule's structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (two or three bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, helping to define the molecule's three-dimensional conformation.

A thorough search did not yield any published COSY, HSQC, HMBC, or NOESY spectra for this compound.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as the rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, which can provide thermodynamic information about conformational exchange. No VT-NMR studies for this compound have been reported in the accessible literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision.

Fragmentation Pathway Analysis and Mechanistic Interpretation

Tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument would involve isolating the molecular ion of this compound and inducing fragmentation. The analysis of the resulting fragment ions helps to piece together the molecular structure and understand the chemical bonds' relative strengths. Detailed fragmentation pathways and mechanistic interpretations based on experimental HRMS data for this compound are not available.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

No specific MS/MS fragmentation data for this compound is currently available. This technique is crucial for confirming the molecular structure by breaking down the parent ion and analyzing the resulting fragment ions, which provides a virtual fingerprint of the compound's connectivity. Without experimental spectra, a detailed discussion of its fragmentation pathways and structural confirmation via this method is not possible.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Detailed experimental FT-IR spectra for this compound are not present in the searched scientific databases. While data exists for related precursors, such as 2-(2-methylphenoxy)acetic acid, the specific vibrational modes and characteristic absorption bands for the final amide product have not been documented publicly. This information is essential for confirming the presence of key functional groups, such as the amide N-H and C=O bonds, and the ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Information regarding the UV-Vis absorption profile of this compound is unavailable. This analysis would reveal the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions within the molecule's chromophores, primarily the phenyl and phenoxy ring systems.

X-ray Crystallography for Solid-State Structural Analysis

No crystallographic data has been published for this compound. This means that fundamental solid-state structural details remain undetermined.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking

The solid-state architecture of this compound is anticipated to be significantly influenced by a variety of intermolecular interactions, primarily hydrogen bonding and π-stacking. These non-covalent forces are crucial in dictating the packing of molecules in the crystal lattice, which in turn affects the material's physical properties.

Hydrogen Bonding Networks:

The molecular structure of this compound features a secondary amide group (-NH-C=O), which is a classic motif for the formation of strong hydrogen bonds. The amide proton (-NH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. In the solid state, it is highly probable that these groups participate in intermolecular N-H···O hydrogen bonds.

These interactions typically lead to the formation of well-defined one-dimensional (1D) chains or two-dimensional (2D) sheets. For instance, in many crystalline N-phenylacetamides, molecules are linked into chains or ribbons by such hydrogen bonds. The specific arrangement and connectivity of these hydrogen bonds would define the supramolecular assembly. Without a determined crystal structure, the precise nature of this network (e.g., C(4) chains, head-to-tail dimers) remains speculative. A hypothetical representation of a common hydrogen bonding pattern is presented in Table 1.

Table 1: Potential Hydrogen Bonding Geometries in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type | Probable Geometry |

|---|

π-Stacking Interactions:

The presence of two aromatic rings, the phenyl group of the acetamide (B32628) moiety and the methyl-substituted phenoxy group, suggests the likelihood of π-stacking interactions contributing to the crystal packing. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face (T-shaped), and offset or slipped-stack arrangements.

Polymorphism and Co-crystallization Studies

Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. Given the conformational flexibility of the ether linkage and the potential for different hydrogen bonding and π-stacking arrangements, it is plausible that this compound could exhibit polymorphism.

A comprehensive polymorphic screen would typically involve crystallization from a wide range of solvents under various conditions (e.g., temperature, evaporation rate). The resulting solid forms would be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and distinguish between different crystalline forms. As of now, no published studies have reported the existence of polymorphs for this specific compound.

Co-crystallization:

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining a target molecule (in this case, this compound) with a stoichiometric amount of a second molecule, known as a coformer, in the same crystal lattice. The components are held together by non-covalent interactions, primarily hydrogen bonding.

Potential coformers for this compound could be selected based on their ability to form robust hydrogen bonds with the amide group. Carboxylic acids, for example, are common coformers for amides, leading to the formation of strong amide-acid heterosynthons. The selection of a suitable coformer could potentially improve properties such as solubility and stability. A hypothetical co-crystallization screening summary is provided in Table 2. However, no experimental co-crystallization studies for this compound have been documented.

Table 2: Hypothetical Co-crystallization Screening Summary

| Coformer Class | Example Coformer | Potential Supramolecular Synthon | Expected Outcome |

|---|---|---|---|

| Carboxylic Acids | Benzoic Acid | Amide-Carboxylic Acid Heterosynthon | Formation of a stable co-crystal |

| Amides | Urea | Amide-Amide Homosynthon/Heterosynthon | Potential for co-crystal formation |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Analogs

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the characterization of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. Since this compound itself is achiral, it would not exhibit a CD spectrum. However, the introduction of a chiral center into the molecule would give rise to enantiomers that would be CD-active.

For instance, if a chiral substituent were introduced on the phenoxy or phenyl ring, or if the acetamide side chain were modified to include a stereocenter, the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration and conformation of the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD spectroscopy to predict the spectra for different enantiomers and conformers. This combined approach allows for the unambiguous assignment of the absolute configuration of chiral analogs. To date, the synthesis and chiroptical analysis of chiral derivatives of this compound have not been reported in the scientific literature.

Chemical Transformations and Advanced Derivatives of 2 2 Methylphenoxy N Phenylacetamide

Synthetic Diversification Strategies for the N-Phenyl Moiety

The N-phenyl ring is a prime target for derivatization, allowing for the introduction of a wide array of functional groups and complex ring systems. These modifications can profoundly influence the molecule's biological activity, solubility, and metabolic stability.

The electronic nature of substituents on the N-phenyl ring significantly impacts the reactivity of the entire molecule, particularly the nucleophilicity of the amide nitrogen and the susceptibility of the ring to electrophilic or nucleophilic substitution. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter reaction pathways and affect product yields.

For instance, studies on analogous N-phenylacetamide and N-phenylacrylamide systems have demonstrated clear structure-reactivity relationships. nih.govnih.gov Halogen substituents, acting as weakly deactivating, ortho-para directing groups, have been shown to enhance the anti-inflammatory or cytotoxic properties of some phenoxy acetamide (B32628) derivatives. nih.gov Conversely, strongly deactivating groups like the nitro group (NO₂) can increase the potential for anticancer and analgesic activity. nih.gov The presence of a nitro group on the N-phenyl ring has been shown to yield derivatives with higher cytotoxic effects compared to those with methoxy (B1213986) (OCH₃) moieties.

Below is a table summarizing the general effects of different substituent classes on the N-phenyl ring of acetamide derivatives.

| Substituent Class | Examples | Electronic Effect | General Impact on Reactivity | Reported Influence on Biological Activity |

|---|---|---|---|---|

| Electron-Donating Groups (EDGs) | -OCH₃, -CH₃, -NH₂ | Activates the ring towards electrophilic substitution. Increases electron density on the amide nitrogen. | Can facilitate reactions like electrophilic aromatic substitution but may decrease the acidity of the N-H proton. | Derivatives with methoxy groups have shown lower cytotoxic effects compared to those with nitro groups. |

| Electron-Withdrawing Groups (EWGs) - Halogens | -F, -Cl, -Br | Deactivates the ring towards electrophilic substitution (inductive effect) but directs ortho/para. | Can be used to block specific positions or introduce sites for further cross-coupling reactions. Yields are generally good. | Halogen-containing derivatives have shown enhanced anti-inflammatory functions. nih.gov |

| Electron-Withdrawing Groups (EWGs) - Strong | -NO₂, -CN, -CF₃ | Strongly deactivates the ring towards electrophilic substitution. Increases the acidity of the N-H proton. | Facilitates nucleophilic aromatic substitution. Can significantly alter reaction yields depending on the specific transformation. | Nitro-substituted derivatives have demonstrated potent anti-cancer and analgesic activities. nih.gov |

Incorporating heterocyclic moieties or creating fused ring systems is a powerful strategy for expanding the chemical space of 2-(2-methylphenoxy)-N-phenylacetamide. Heterocycles are ubiquitous in biologically active molecules and can introduce hydrogen bond donors/acceptors, modulate lipophilicity, and impart specific conformational constraints. mdpi.com

Several synthetic methodologies have been developed for related phenoxy-N-arylacetamides:

Hantzsch-like Reactions: Starting from 2-(4-formylphenoxy)-N-arylacetamides, a variety of dihydropyridine-based structures can be synthesized. Reaction with 3-aminocrotononitrile (B73559) or a mixture of 1,3-dicarbonyl compounds and ammonium (B1175870) acetate (B1210297) can yield 1,4-dihydropyridines and fused heterocyclic systems like hexahydroacridine-1,8-diones. tandfonline.comresearchgate.net

Condensation and Cyclization: The reaction of N-aryl-2-chloroacetamides with heterocyclic ketones, such as 2-methylquinazolin-4(3H)-one, in the presence of a base like potassium carbonate, leads to the formation of complex fused derivatives. researchgate.net Similarly, reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) is a viable route to derivatives containing the benzimidazole (B57391) system. nih.gov

Intramolecular Cyclization: Substituted phenylacetamide analogues can undergo intramolecular cyclization to form new ring systems. For example, the Pictet-Spengler cyclization, often facilitated by strong acid catalysts like Eaton's reagent, can convert suitable phenylacetamides into tetrahydroisoquinoline-2-ones. acs.org

Metal-Catalyzed Carbonylative Cyclization: Advanced methods, such as nickel-catalyzed reactions of bromodifluoroacetamides with arylboronic acids, can be used to construct δ-lactam rings, demonstrating a modern approach to fused heterocyclic synthesis. acs.org

The table below outlines some of these synthetic strategies.

| Reaction Type | Key Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Hantzsch-like Reaction | Formyl-phenoxy-acetamide, 1,3-dicarbonyl compounds, NH₄OAc | 1,4-Dihydropyridine, Hexahydroacridine-1,8-dione | tandfonline.comresearchgate.net |

| Nucleophilic Substitution/Condensation | 2-Chloro-N-arylacetamide, 2-mercaptobenzimidazole | Benzimidazole | nih.gov |

| Pictet-Spengler Cyclization | Eaton's reagent (P₂O₅/MeSO₃H) | Tetrahydroisoquinoline-2-one | acs.org |

| Nickel-Catalyzed Carbonylative Cyclization | Arylboronic acids, Ni catalyst, CO source | δ-Lactam | acs.org |

| Condensation | 2-Chloro-N-arylacetamide, 2-methylquinazolin-4(3H)-one, K₂CO₃ | Quinazolinone derivative | researchgate.net |

Modifications of the 2-Methylphenoxy Substituent: Structure-Reactivity Relationships

The 2-methylphenoxy portion of the molecule offers another site for diversification. Modifications here can influence the molecule's binding affinity to biological targets by altering its steric profile and electronic properties. Standard aromatic substitution reactions can be employed, although the existing methyl and ether groups will direct the position of new substituents.

Potential modifications include:

Electrophilic Aromatic Substitution: Halogenation, nitration, or Friedel-Crafts alkylation/acylation can introduce new functional groups onto the phenoxy ring. The ortho- and para-directing effects of the ether oxygen and the methyl group would need to be considered.

Alkylation of the Phenolic Oxygen: While the parent compound is an ether, related syntheses start from hydroxylated precursors. For instance, the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was achieved by first preparing a 2-(3-hydroxy-5-methylphenoxy) intermediate, followed by alkylation with 1-bromohexane. mdpi.com This demonstrates the feasibility of introducing various alkyl chains to the phenoxy ring, which can systematically alter lipophilicity.

Introduction of Other Functional Groups: Syntheses starting from precursors like 4-hydroxybenzaldehyde (B117250) allow for the introduction of reactive handles, such as the formyl group, which can then be used in subsequent reactions like Claisen-Schmidt condensation to form chalcones. researchgate.net

Structure-activity relationship studies on related phenoxy acetic acid derivatives have shown that such modifications are crucial for tuning biological activity, for example, in the development of selective COX-2 inhibitors. mdpi.com

Reactions at the Acetamide Linkage and Carbonyl Group

The acetamide linkage is a robust functional group, but it is not inert. Its reactivity can be harnessed for further derivatization or degradation.

Amide Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions, though it is generally stable. Mechanistic DFT studies on acetamide hydrolysis, while on a different system, reveal that the reaction proceeds through a metastable tetrahedral intermediate following nucleophilic attack on the carbonyl carbon. nih.gov This fundamental reactivity could be exploited for prodrug design or controlled release applications.

Amide as an Aminating Source: In advanced transition-metal catalysis, the phenoxyacetamide group can act as a traceless directing group and aminating source. For example, a rhodium-catalyzed protocol has been developed for the deacylative carboamination of maleimide, where the phenoxyacetamide provides the amino functionality. nih.gov

Carbonyl Group Derivatization: The carbonyl oxygen can participate in hydrogen bonding, which is crucial for molecular recognition and crystal packing. mdpi.com The carbonyl group can also be targeted for chemical modification. While challenging without affecting the amide bond, reactions such as reduction to an amine are theoretically possible with powerful reducing agents. A more common transformation is the conversion of related phenoxy acetyl hydrazides into hydrazones, indicating the carbonyl's susceptibility to condensation reactions with suitable nucleophiles. mdpi.com

Development of Bioconjugates and Chemically Tagged Probes for Biological Research

Transforming this compound derivatives into bioconjugates or chemical probes allows for their use in studying biological systems. This typically involves incorporating a reporter tag (e.g., a fluorophore or biotin) or a reactive handle for covalent attachment to a biomolecule.

A key example involves the use of N-phenoxyacetamide as a directing group in Rh-promoted C-H functionalization to synthesize DNA-conjugated ortho-alkenyl phenols. researchgate.net This demonstrates a direct method for linking the core scaffold to a complex biomolecule like DNA, creating a powerful tool for biological research.

Furthermore, derivatives can be designed as chemical sensors. A closely related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, was successfully synthesized and characterized as a selective colorimetric sensor for fluoride (B91410) ions. mdpi.com This highlights the potential for these scaffolds to be adapted into probes for detecting specific analytes.

General strategies for converting the parent compound into a bioconjugate or probe could involve:

Introducing a Linker: A bifunctional linker could be attached to either the N-phenyl or the 2-methylphenoxy ring.

Adding a Reactive Handle: The linker could terminate in a group suitable for bioorthogonal chemistry, such as an azide (B81097) or alkyne for "click" reactions, or an N-hydroxysuccinimide (NHS) ester for reaction with primary amines like lysine (B10760008) residues on proteins. escholarship.org

Incorporating a Reporter Tag: A fluorescent dye or an affinity tag like biotin (B1667282) could be attached to the linker, enabling visualization or purification of the molecule's biological targets. nih.gov

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing novel transformations. A variety of experimental and computational methods are used to elucidate these pathways.

Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for mapping reaction energy profiles. Such studies have been used to investigate the mechanism of Rh(III)-catalyzed C-H alkylation and amidation of N-phenoxyacetamides, supporting a pathway involving an initial ortho C-H activation followed by intramolecular oxidative addition to form a Rh(V) nitrenoid species. researchgate.net DFT has also been used to clarify the mechanism of amide hydrolysis. nih.gov

Kinetic Studies and Intermediate Trapping: Monitoring reaction rates under different conditions can provide insight into the rate-determining step. In the context of nickel-catalyzed cyclization of related acetamides, the use of a radical scavenger like TEMPO was employed to confirm the involvement of a free radical process in the mechanism. acs.org

Quantum-Chemical Studies: These methods have been applied to study the N-chlorination of amides, revealing that the reaction most likely proceeds through the formation of an iminol intermediate, which then reacts with hypochlorous acid. researchgate.net Such insights are critical for predicting the stability and reactivity of amide derivatives in specific chemical environments.

These mechanistic studies provide a foundational understanding that guides the rational design of new synthetic routes and the prediction of reactivity for complex derivatives of this compound.

Computational Chemistry Investigations of 2 2 Methylphenoxy N Phenylacetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. For a molecule like 2-(2-methylphenoxy)-N-phenylacetamide, DFT calculations would provide fundamental insights into its behavior at a molecular level.

Optimization of Molecular Geometries and Conformational Energy Landscapes

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, multiple low-energy conformations may exist.

Computational methods would be used to explore the conformational energy landscape to identify the various stable conformers and the energy barriers between them. This involves systematically rotating the bonds—such as the C-O bond of the phenoxy group, the C-N bond of the amide, and the C-C bond of the acetamide (B32628) backbone—and calculating the energy at each step. The results would identify the global minimum energy conformation, which is the most likely structure of the molecule in the ground state, as well as other local minima that could be populated at room temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

For this compound, FMO analysis would involve:

Calculating HOMO and LUMO Energies: The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Determining the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive.

Visualizing Orbital Distributions: Mapping the HOMO and LUMO surfaces would show which parts of the molecule are most involved in electron donation and acceptance, respectively, thereby identifying potential sites for electrophilic and nucleophilic attack.

From these energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the molecule's size, shape, and charge distribution.

For this compound, an MEP map would typically show:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They would likely be located around the oxygen atoms of the ether and carbonyl groups.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. They would be expected around the amide hydrogen atom.

Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the phenyl rings.

This analysis helps predict intermolecular interactions, such as hydrogen bonding, and identifies regions of the molecule that are likely to interact with other polar molecules or biological targets.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.

Vibrational Frequencies: Theoretical calculations of vibrational modes can be correlated with experimental data from infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=O stretch, N-H stretch, C-O-C stretch). Comparing the calculated spectrum with the experimental one helps in the assignment of spectral bands to specific functional groups.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application. The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. These predicted shifts can be compared to experimental spectra to aid in the assignment of signals and confirm the molecular structure.

Transition State Characterization and Reaction Barrier Calculations

DFT can be used to model chemical reactions by locating the transition state (TS)—the highest energy point along the reaction pathway. By calculating the energy of the reactants, the transition state, and the products, the activation energy (reaction barrier) can be determined. This provides crucial information about the reaction kinetics and mechanism. For a molecule like this compound, this could be applied to study its synthesis, hydrolysis, or metabolic pathways.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

For this compound, molecular docking studies would involve:

Target Selection: Identifying a relevant protein target. Based on the structures of similar phenoxyacetamide derivatives, potential targets could include enzymes like cyclooxygenase (COX) or other proteins involved in inflammatory or signaling pathways.

Prediction of Binding Pose: The docking algorithm would explore numerous possible conformations and orientations of the molecule within the protein's active site.

Scoring and Analysis: The different poses would be ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses represent the most likely binding modes.

Interaction Analysis: The best docking pose would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This information is critical for understanding the basis of molecular recognition and for designing more potent analogs.

A typical data table from a docking study would include:

| Parameter | Description | Example Value |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. | TYR 355, SER 530 |

| Hydrogen Bonds | Specific donor-acceptor pairs forming hydrogen bonds. | Amide N-H with SER 530 |

| Hydrophobic Interactions | Residues involved in non-polar interactions with the ligand's phenyl rings. | LEU 352, VAL 523 |

Binding Site Prediction and Ligand Pose Generation

A crucial first step in understanding the biological activity of a compound like this compound is to identify its potential binding sites on a target protein and to predict its most likely conformation, or "pose," within that site. This is typically achieved through molecular docking simulations.

Molecular docking programs utilize sophisticated algorithms to explore the vast conformational space of a ligand and the surface of a protein, aiming to find the optimal binding geometry. These programs can be used in a virtual screening context to dock large libraries of compounds against a protein target to identify potential hits. For a specific compound like this compound, docking would be used to generate a series of possible binding poses within a known or predicted active site of a relevant biological target, such as an enzyme or receptor. The resulting poses are then ranked based on a scoring function, which estimates the binding affinity.

For instance, in studies of phenoxyacetamide derivatives as potential inhibitors of enzymes like Dot1-like protein (DOT1L), docking simulations are employed to predict how these molecules fit into the enzyme's active site. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by running the docking simulation to generate a set of plausible binding poses.

Scoring Functions for Binding Affinity Estimation to Biological Macromolecules (e.g., Enzymes, Receptors)

Once a set of potential binding poses for this compound has been generated, scoring functions are used to estimate the binding affinity for each pose. These functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.

There are several types of scoring functions, each with its own strengths and weaknesses:

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical mechanics, considering terms for van der Waals interactions, electrostatic interactions, and internal ligand strain.

Empirical Scoring Functions: These are regression-based models that use a set of weighted energy terms to predict binding affinity. The weights are derived from fitting to experimental binding data of a large set of protein-ligand complexes.

Knowledge-Based Scoring Functions: These functions derive statistical potentials from a database of known protein-ligand structures, considering the frequencies of different types of intermolecular contacts.

The choice of scoring function can significantly influence the outcome of a virtual screening or docking study. In the evaluation of phenoxyacetamide derivatives, a variety of scoring functions may be used to increase the reliability of the predictions. nih.gov For example, a study on bioactive phenoxyacetanilide derivatives used the Moldock score to estimate binding energies against the COX-2 enzyme. semanticscholar.orgresearchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from a molecular docking study of this compound against a hypothetical enzyme target, using different scoring functions.

Hypothetical Docking Scores for this compound

| Scoring Function | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Glide Score | -8.5 |

| GoldScore | 75.2 |

| AutoDock Vina | -7.9 |

| ChemPLP | -88.4 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking)

Beyond a simple binding score, a detailed analysis of the intermolecular interactions between this compound and its target protein provides crucial insights into the determinants of binding affinity and selectivity. Computational tools can identify and quantify various types of non-covalent interactions.

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The amide group in this compound can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group).

Hydrophobic Contacts: These interactions occur between nonpolar regions of the ligand and the protein, driven by the hydrophobic effect. The phenyl and methylphenoxy groups of the compound would be expected to form significant hydrophobic contacts.

Pi-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The two phenyl rings in this compound can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding site.

Computational studies on N-arylacetamide derivatives often reveal the importance of these interactions in their biological activity. prismbiolab.comcore.ac.uk For example, the docking of N-arylacetamide derivatives into the active site of urease showed crucial hydrogen bonding and π-alkyl interactions. prismbiolab.comcore.ac.uk

A hypothetical analysis of the interactions for this compound with a target protein is presented in the table below.

Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Asp122 (O) | 2.9 |

| Hydrogen Bond | Amide C=O | Gln78 (N-H) | 3.1 |

| Hydrophobic | Methylphenoxy group | Leu34, Val89 | - |

| Pi-Stacking | Phenyl ring | Phe256 | 3.8 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Computational Mutagenesis and Residue Contribution Analysis

To further dissect the binding interaction, computational mutagenesis can be performed. In this technique, specific amino acid residues in the protein's binding site are computationally mutated to other residues (e.g., to alanine, which removes the side chain beyond the beta-carbon), and the change in binding affinity is calculated. This helps to identify key "hotspot" residues that contribute significantly to the binding of the ligand.

Residue contribution analysis, often performed using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can decompose the total binding free energy into contributions from individual amino acid residues. This provides a quantitative measure of the importance of each residue in the binding of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein, and the stability of their complex in a simulated physiological environment.

Conformational Sampling and Trajectory Analysis in Solvent Environments

MD simulations of this compound, both free in solution and bound to a target protein, can provide valuable information about its conformational preferences. The simulation starts with an initial set of atomic coordinates and velocities, and the trajectory of the system is calculated over a period of nanoseconds to microseconds.

The resulting trajectory is a rich source of information that can be analyzed to understand:

Conformational Flexibility: The rotatable bonds in this compound allow it to adopt a wide range of conformations. MD simulations can explore these conformations and identify the most populated and energetically favorable ones in a solvent environment.

Solvent Effects: By explicitly including water molecules in the simulation, the influence of the solvent on the ligand's conformation and its interaction with the protein can be studied.

Stability and Flexibility of this compound-Target Complexes

MD simulations are particularly powerful for assessing the stability of a protein-ligand complex predicted by docking. A long MD simulation (typically 50-100 nanoseconds or more) of the docked complex can reveal whether the ligand remains stably bound in the active site or if it dissociates.

Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its initial docked pose is monitored over time. A stable RMSD value suggests that the ligand has found a stable binding mode.

Root Mean Square Fluctuation (RMSF): The RMSF of the protein's C-alpha atoms is calculated to identify regions of the protein that become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein over the course of the simulation can be analyzed to assess their strength and importance for binding stability.

In studies of phenoxyacetamide derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex and to refine the understanding of the binding interactions. nih.gov A stable binding mode is a prerequisite for a compound to exert a sustained biological effect.

A hypothetical RMSD plot for an MD simulation of a this compound-protein complex is described in the table below.

Hypothetical RMSD Analysis from a 100 ns MD Simulation

| Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 20 | 1.2 | 1.5 |

| 40 | 1.3 | 1.6 |

| 60 | 1.2 | 1.5 |

| 80 | 1.4 | 1.7 |

| 100 | 1.3 | 1.6 |

This table illustrates a stable system, where the RMSD values reach a plateau. This is for illustrative purposes only and does not represent actual simulation data.

Ligand Migration and Binding Pathway Simulations

Computational investigations into the precise mechanics of how this compound interacts with its biological targets remain a developing area of research. While specific studies detailing the ligand migration and binding pathways for this exact molecule are not extensively documented in current literature, the methodologies for such investigations are well-established within computational chemistry. Techniques like Steered Molecular Dynamics (SMD) and Random Acceleration Molecular Dynamics (RAMD) are powerful tools used to simulate the unbinding of a ligand from a protein's active site, thereby revealing potential exit routes and the energetic barriers involved. nih.govuiuc.edunih.gov

SMD simulations apply an external force to pull the ligand out of its binding pocket, which can help identify key amino acid residues that interact with the ligand during its egress. nih.govplos.org This method allows researchers to visualize the entire unbinding event and analyze the forces and interactions that stabilize the ligand-protein complex. nih.govnih.gov By understanding these pathways, it is possible to gain insights into the kinetic aspects of ligand binding and dissociation.

Similarly, RAMD is an enhanced sampling method where a randomly oriented force is applied to the ligand to accelerate its departure from the binding site. uiuc.eduh-its.org By running numerous simulations, RAMD can efficiently explore and map potential exit tunnels and dissociation mechanisms that might not be apparent from static docking or standard molecular dynamics simulations alone. nih.govh-its.org These simulations can reveal "water reservoirs" or intermediate pockets that ligands may occupy during their transit into or out of the active site. plos.org While phenoxyacetamide derivatives have been studied using molecular dynamics to assess binding stability, detailed pathway and migration analyses using techniques like SMD or RAMD represent a key avenue for future research to fully elucidate the dynamic interactions of this compound with its cellular partners. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies have been instrumental in understanding the structural requirements for their biological effects, such as HIF-1 inhibitory activity, and in guiding the design of new, more potent analogs. nih.gov These models are built on the principle that the activity of a molecule is a direct function of its structural, physicochemical, and electronic properties. plos.org

Calculation of Diverse Molecular Descriptors (Electronic, Steric, Topological, Hydrophobic)

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For phenoxyacetamide derivatives, a wide array of descriptors are calculated to capture the features relevant to their biological activity. h-its.orgnih.gov These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the Highest Occupied Molecular Orbital (HOMO) energy and the sum of partial charges on specific atoms.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. They are crucial for understanding how a ligand fits into a receptor's binding site. Examples include molecular weight, Connolly Accessible Area, and Principal Moment of Inertia. h-its.org

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular branching and connectivity. The Wiener index and total connectivity are examples used in modeling. h-its.org

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is critical for membrane permeability and interaction with hydrophobic pockets in proteins. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient, SlogP. nih.gov

In studies of 2-phenoxy-N-phenylacetamide analogues, descriptors such as the SssNHE-index (an electrotopological state descriptor for nitrogen), SlogP, T_O_N_1 (a topological descriptor), and T_2_Cl_1 (a topological descriptor for chlorine) have been identified as significant contributors to the QSAR model. nih.gov

| Descriptor Category | Example Descriptor | Physicochemical Significance |

|---|---|---|

| Electronic | SssNHE-index | Quantifies the electronic and topological state of a nitrogen atom. |

| Hydrophobic | SlogP | Measures the molecule's lipophilicity, affecting absorption and distribution. |

| Topological | T_O_N_1 | Numerical representation of the molecular graph, encoding connectivity. |

| Steric/Topological | T_2_Cl_1 | Describes the presence and topological position of a chlorine atom. |

| 3D Descriptors | Steric, Hydrophobic, Electrostatic Fields | Values calculated on a 3D grid around the molecule, used in 3D-QSAR. |

Statistical and Machine Learning Approaches for Model Development

Once descriptors are calculated, statistical or machine learning methods are employed to build the QSAR equation that links the descriptors to the biological activity. For phenoxyacetamide derivatives, several regression-based techniques have been utilized. nih.gov

Multiple Linear Regression (MLR): This is a common statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). uiuc.edunih.gov

Principal Component Regression (PCR) and Partial Least Squares Regression (PLS): These methods are useful when the number of descriptors is large or when there is multicollinearity among them. uiuc.edunih.gov They work by transforming the descriptors into a smaller set of uncorrelated principal components or latent variables.

k-Nearest Neighbor (k-NN): This is a non-linear method used in 3D-QSAR approaches like molecular field analysis. It predicts the activity of a compound based on the average activity of its 'k' nearest neighbors in the descriptor space. nih.gov

Machine Learning Algorithms: More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests are increasingly used in QSAR to handle complex, non-linear relationships between structure and activity. nih.govnih.gov Deep Neural Networks (DNN), a form of deep learning, have shown high performance in QSAR modeling due to their ability to detect meaningful patterns in data. nih.gov

For 2-phenoxy-N-phenylacetamide derivatives studied as HIF-1 inhibitors, MLR was successfully used to develop a statistically significant 2D-QSAR model. uiuc.edunih.gov In parallel, 3D-QSAR studies on the same set of compounds employed the k-NN molecular field analysis approach to generate models based on steric, hydrophobic, and electrostatic fields. nih.gov

Internal and External Validation of QSAR Models

The development of a robust and predictive QSAR model requires rigorous validation to ensure its reliability and predictive power. Validation is typically performed through internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was built. The most common technique is leave-one-out cross-validation (LOO-CV), which generates a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov Another internal validation technique is Y-randomization, where the biological activity data is randomly shuffled to ensure the original model's correlation is not due to chance. nih.gov

External Validation: This is the most stringent test of a model's predictive ability. The model, built using the training set, is used to predict the biological activities of an external test set of compounds that were not used in model development. The predictive ability is quantified by the predictive r² (pred_r²). A pred_r² value greater than 0.6 is often considered a benchmark for a model with good external predictability. nih.govnih.gov

In a QSAR study on substituted 2-phenoxy-N-phenylacetamide derivatives, a 2D model showed a high internal consistency (q² = 0.8933) and an acceptable external predictive ability (pred_r² = 0.7128). uiuc.edunih.gov The corresponding 3D-QSAR model demonstrated even stronger correlative and predictive capabilities, with a q² of 0.9672 and a pred_r² of 0.8480. uiuc.edunih.gov

| Validation Parameter | Symbol | Acceptable Value | Purpose |

|---|---|---|---|

| Coefficient of Determination | r² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Cross-validated Correlation Coefficient | q² | > 0.5 | Assesses the internal robustness and predictive ability of the model. |

| External Predictive Correlation Coefficient | pred_r² | > 0.6 | Evaluates the model's ability to predict the activity of new compounds. |

Interpretation of QSAR Models for Mechanistic Insights and Rational Design

Beyond prediction, a well-constructed QSAR model provides valuable insights into the structural features that govern biological activity. By analyzing the descriptors in the final QSAR equation and their respective coefficients, researchers can understand which properties are beneficial or detrimental to the desired activity.

For instance, in the 2D-QSAR model of 2-phenoxy-N-phenylacetamide derivatives, the inclusion of the SlogP descriptor with a positive coefficient would suggest that increasing hydrophobicity is favorable for activity. nih.gov Similarly, the presence of specific topological descriptors can highlight the importance of certain structural motifs or substituents at particular positions.

3D-QSAR models, such as those from molecular field analysis, generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the aligned molecules. nih.gov These maps are highly intuitive for medicinal chemists, providing a visual guide for rational drug design. For example, a map might show a region where bulky, electron-donating groups increase activity, while another area might require smaller, electron-withdrawing groups. This information provides a clear structural basis for the observed activities and offers a roadmap for designing novel derivatives with enhanced potency. nih.gov The insights gained from these models allow for the strategic modification of the this compound scaffold to optimize its biological profile.

Mechanistic Research on Biological Interactions and Enzyme Inhibition by 2 2 Methylphenoxy N Phenylacetamide Derivatives

Comprehensive Investigations into Enzyme Inhibition Mechanisms

Derivatives of 2-(2-methylphenoxy)-N-phenylacetamide have been the subject of extensive research to understand their interactions with various biological targets, particularly enzymes. These investigations focus on identifying the specific enzymes they inhibit, the kinetics and nature of this inhibition, and the molecular details of the interactions that drive their potency and specificity.

Research has identified several key enzymes that are targeted by N-phenylacetamide derivatives, highlighting their potential therapeutic applications.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes, as its inhibition can delay glucose absorption. nih.gov Numerous studies have demonstrated the efficacy of N-phenylacetamide derivatives as α-glucosidase inhibitors. For instance, a series of phenoxy-biscoumarin-N-phenylacetamide hybrids were designed and showed considerable inhibitory activity against yeast α-glucosidase, with many compounds proving significantly more potent than the standard drug, acarbose. nih.gov Similarly, phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides and indole‐carbohydrazide‐phenoxy‐N‐phenylacetamide derivatives have also been synthesized and found to be potent inhibitors of this enzyme. nih.govresearchgate.net

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in crucial physiological processes. nih.govmdpi.com Specific isoforms are targets for various therapeutic areas. N-phenylacetamide-based sulfonamides have been synthesized and evaluated for their inhibitory activity against human (h) carbonic anhydrase isoforms hCA I, hCA II, hCA IX, and hCA XII. nih.govnih.gov One indole-2,3-dione derivative, in particular, showed a highly effective inhibition profile against hCA I and hCA II and appreciable activity against the tumor-associated hCA XII. nih.govnih.gov

Cyclooxygenase (COX): The COX enzymes, COX-1 and COX-2, are central to the inflammatory process and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.goviums.ac.ir The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects of NSAIDs. nih.gov While classical NSAIDs are a structurally diverse group, their mechanism involves decreasing the formation of prostanoids by inhibiting cyclooxygenase activity. researchgate.net Derivatives of fenamic acid, which share some structural similarities with the core N-phenylacetamide structure, have been studied for their ability to act as substrate-selective COX-2 inhibitors. nih.gov

HCV Serine Protease: The Hepatitis C virus (HCV) NS3-4A serine protease is essential for viral replication, making it a prime target for antiviral therapies. medchemexpress.comnih.gov This enzyme is responsible for processing the HCV polyprotein. nih.gov The development of potent inhibitors for the HCV NS3/4A protease has been a major focus in the search for direct-acting antiviral agents. nih.gov However, designing small-molecule inhibitors is challenging due to the shallow, solvent-exposed, and hydrophobic nature of the enzyme's substrate-binding groove. nih.govmedcraveonline.com

Understanding the kinetics of enzyme inhibition is crucial for elucidating the mechanism of action. Studies on N-phenylacetamide derivatives have identified various modes of inhibition.

For α-glucosidase, kinetic studies have often revealed a competitive mode of inhibition. For example, the most potent compound in a series of phenoxy-biscoumarin-N-phenylacetamide hybrids, 2-(4-(bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)phenoxy)-N-(4-bromophenyl)acetamide, was identified as a competitive inhibitor. nih.gov Another study on 4,5-diphenylimidazole-N-phenylacetamide derivatives also found that the most potent compound acted as a competitive inhibitor against α-glucosidase. researchgate.net

In the context of cholinesterase inhibition, which is relevant for Alzheimer's disease, inhibitors can interact with the active site, the peripheral anionic site (PAS), or both. nih.gov Binding to both sites can result in mixed-type inhibition. nih.gov For carbonic anhydrase, simple phenol (B47542) has been reported to be a competitive inhibitor of the human isoform hCA II. mdpi.com

The table below summarizes the inhibition kinetics for selected N-phenylacetamide derivatives against their target enzymes.

| Compound Class | Target Enzyme | Inhibition Type | Reference |

| Phenoxy-biscoumarin-N-phenylacetamide derivatives | α-Glucosidase | Competitive | nih.gov |

| 4,5-Diphenylimidazole-N-phenylacetamide derivatives | α-Glucosidase | Competitive | researchgate.net |

| Phenol (related structural motif) | Carbonic Anhydrase II | Competitive | mdpi.com |

| Tacrine (related mechanism) | Acetylcholinesterase | Mixed-Type | nih.gov |

Molecular docking and structural studies have been instrumental in characterizing how these inhibitors bind to their target enzymes.

Carbonic Anhydrase: X-ray crystallography of a phenol adduct with hCA II revealed that one phenol molecule binds directly within the active site, while another binds to a hydrophobic patch approximately 15 Å away from the catalytic zinc ion. mdpi.com For N-phenylacetamide-based sulphonamide inhibitors, molecular docking studies predict their binding conformations and affinities within the active sites of hCA I, II, IX, and XII isoforms. nih.govnih.gov

Cyclooxygenase: Crystal structures of fenamic acid derivatives in complex with human COX-2 show the inhibitor binding within the cyclooxygenase channel. nih.gov The carboxylate group of these inhibitors interacts with key residues Tyr-385 and Ser-530 at the apex of the channel. nih.gov The chemical structures of many selective COX-2 inhibitors lack the typical carboxylic group found in classical NSAIDs, leading to a different binding mode that does not form a salt bridge with Arg 120 and Tyr 355, thereby enhancing selectivity. researchgate.net

HCV Serine Protease: The substrate-binding site of the NS3/4A protease has been identified as the most promising target for inhibitor design. medcraveonline.com However, this binding groove is notably shallow and exposed to solvent, which presents a significant challenge for the development of effective small-molecule drugs. nih.gov

Structure-activity relationship (SAR) studies are key to understanding what makes an inhibitor potent and specific. For N-phenylacetamide derivatives, the nature and position of substituents on the phenyl rings play a critical role.

In a study of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides as α-glucosidase inhibitors, it was found that nearly all N-phenylacetamide derivatives were more potent than acarbose. nih.gov The most potent compound in this series was a 4-bromo derivative. nih.gov Replacing the bromine with a nitro group led to a complete loss of activity, while substitution with an ethyl group significantly decreased inhibitory potency. nih.gov The second most potent compound was a 2,6-dichloro derivative, indicating that halogen substitutions are favorable for activity. nih.gov In contrast, N-benzylacetamide derivatives showed no significant inhibitory effect, highlighting the importance of the N-phenyl group for this class of inhibitors. nih.gov

For cyclooxygenase inhibitors, interactions with unconserved residues can be crucial for selective binding. For example, the interactions of a halogenated phenyl ring with residues Ile379 and Met381 are critical for the selective binding of certain inhibitors to fungal CYP51 over its human ortholog. The ability of some COX-2 inhibitors to access an additional pocket in the enzyme's active site enhances their affinity and selectivity. researchgate.net

Receptor Binding Studies and Molecular Recognition

Beyond enzyme inhibition, acetamide (B32628) derivatives have also been investigated for their ability to bind to specific receptors, demonstrating their versatility as bioactive molecules.

Studies have focused on characterizing the affinity and selectivity of these compounds for their receptor targets and understanding the molecular interactions that govern this binding.

A notable example is the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which was designed as a selective σ1 receptor ligand. nih.gov In vitro binding assays showed that this compound has a high affinity for the σ1 receptor (Ki = 42 nM) and is 36 times more selective for the σ1 receptor over the σ2 receptor. nih.gov